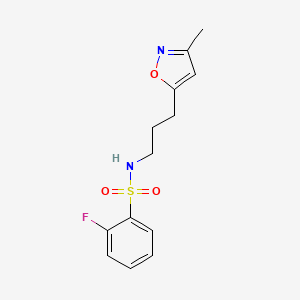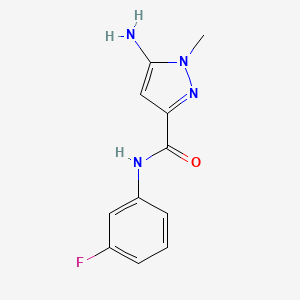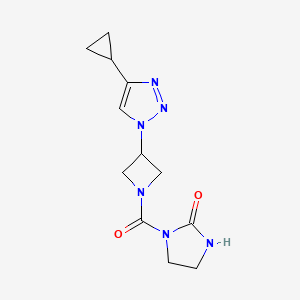
(4-Bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization.Molecular Structure Analysis
The molecular structure of bromophenyl methanone derivatives is often confirmed by techniques such as X-ray crystallography.Chemical Reactions Analysis
The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of bromophenyl methanone derivatives can be inferred from related compounds .Aplicaciones Científicas De Investigación
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic amides was developed, which could be used as strategic intermediates for the preparation of other compounds through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This methodology might be applicable for synthesizing related compounds to "(4-Bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone" for various applications, including medicinal chemistry (Moreno-Fuquen et al., 2019).
Antimicrobial and Antiviral Activity
Substituted benzimidazoles and related structures have been synthesized and evaluated for their antimicrobial and antiviral potential. Although some of the compounds showed selective activity against fungi and viruses, these findings direct the potential biological applications of similarly structured compounds, including the exploration of their antimicrobial and antiviral activities (Sharma et al., 2009).
Antibacterial and Antifungal Evaluation
New substituted compounds prepared by cross-coupling reactions have shown in vitro antibacterial and antifungal activities, indicating the potential of bromophenyl derivatives in developing new antimicrobial agents (Reddy & Reddy, 2016).
Carbonic Anhydrase Inhibitors
Novel bromophenol derivatives, including natural products, have been characterized and tested for their inhibitory potencies against carbonic anhydrase, a key enzyme in pH regulation. These studies highlight the therapeutic potential of bromophenyl derivatives in treating conditions such as glaucoma, epilepsy, and osteoporosis (Akbaba et al., 2013).
Mecanismo De Acción
The mechanism of action of this compound is not known as it is not directly mentioned in the provided papers.
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-16-11-13-6-7-14(11)10(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLJVZPYUJNOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-nitrobenzamide](/img/structure/B2573530.png)
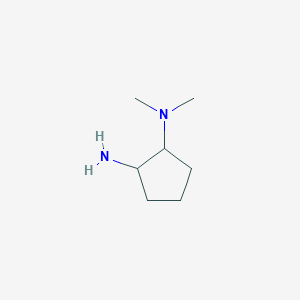
![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2573532.png)
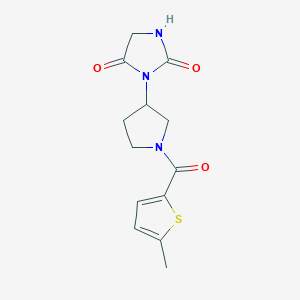
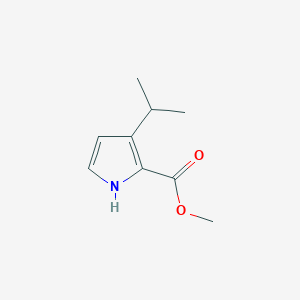
![N-(1-Cyanocyclohexyl)-2-[(4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2573537.png)
![1-(4-Chlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573538.png)
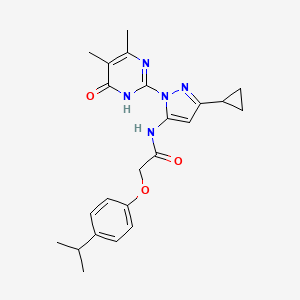
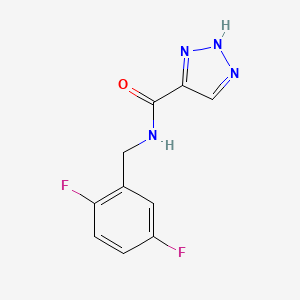
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2573546.png)
